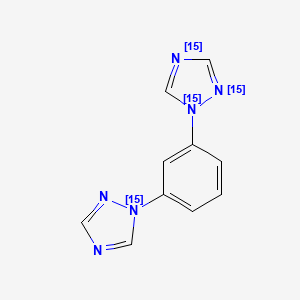
Pemetrexed L-Glutamic Acid Trisodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .
Molecular Structure Analysis
The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .
Physical And Chemical Properties Analysis
Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .
Wissenschaftliche Forschungsanwendungen
Oncology Research
Pemetrexed L-Glutamic Acid Trisodium Salt: is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and mesothelioma . It functions as an antifolate chemotherapeutic agent, inhibiting cancer cell replication by disrupting folate-dependent metabolic processes . Clinical trials have demonstrated its efficacy when used alone or in combination with other drugs like cisplatin .
Neurology Research
In neurology, this compound’s role is less direct but still significant. It serves as a reference standard in neurotransmission studies, aiding in the development of new neurological drugs . Its impact on neurodegenerative diseases is an area of ongoing research, with potential applications in understanding disease mechanisms and treatment effects .
Pharmacology
Pharmacologically, Pemetrexed L-Glutamic Acid Trisodium Salt is an important reference material. It helps in understanding drug interactions, side effects, and mechanisms of action in various medications . Its pharmacokinetic properties are crucial for optimizing dosages and minimizing adverse effects in patients .
Biochemistry
Biochemically, the compound is used to study enzyme inhibition, particularly in the context of thymidylate synthase and dihydrofolate reductase . These enzymes are critical in DNA synthesis and repair, and their inhibition by Pemetrexed can lead to a better understanding of cellular metabolism and cancer treatment strategies .
Molecular Biology
In molecular biology, Pemetrexed L-Glutamic Acid Trisodium Salt is utilized in proteomics research. It helps in the identification and quantification of proteins, especially those involved in cell cycle regulation and apoptosis . This is vital for understanding the molecular underpinnings of diseases and developing targeted therapies .
Clinical Trials
Lastly, in clinical trials, this compound is often used as an impurity standard to ensure the quality and consistency of pharmaceutical products . It also plays a role in the development of new drug formulations and the assessment of their safety and efficacy .
Safety And Hazards
Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .
Eigenschaften
CAS-Nummer |
1265908-59-5 |
|---|---|
Produktname |
Pemetrexed L-Glutamic Acid Trisodium Salt |
Molekularformel |
C25H28N6Na3O9 |
Molekulargewicht |
625.501 |
IUPAC-Name |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
InChI-Schlüssel |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Synonyme |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



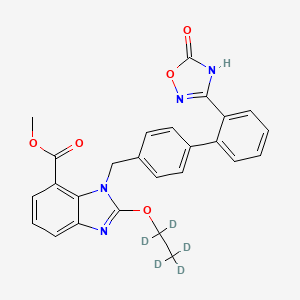
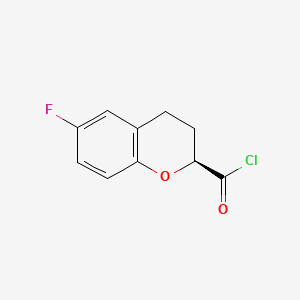
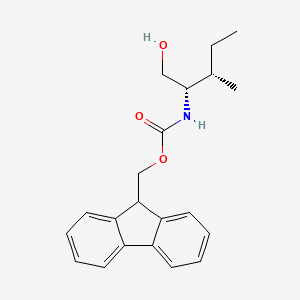
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
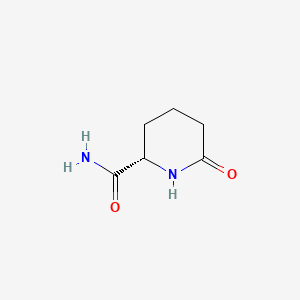
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
